2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine chemical properties
2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine
Introduction
2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest to the agrochemical and pharmaceutical industries. As a substituted pyridine, its unique arrangement of electron-withdrawing groups—two chlorine atoms, a fluorine atom, and a trifluoromethyl group—creates a molecule with distinct reactivity and a high potential for derivatization. This guide offers an in-depth exploration of its chemical properties, synthesis, reactivity, and safe handling protocols, providing researchers, chemists, and drug development professionals with the technical insights necessary to leverage this versatile building block in their work.
The pyridine core, activated by its substituents, makes this compound an excellent substrate for a variety of chemical transformations, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Understanding the interplay of these functional groups is paramount to harnessing its synthetic utility.
Core Physicochemical and Spectroscopic Properties
The fundamental properties of 2,6-dichloro-3-fluoro-5-(trifluoromethyl)pyridine define its physical state and provide the basis for its characterization.
Physical and Chemical Identity
A summary of the key identifiers and physical properties is presented below. These values are critical for experimental design, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₆HCl₂F₄N | [1] |
| Molecular Weight | 233.98 g/mol | [2] |
| CAS Number | 1099598-11-4 | [1] |
| Appearance | White Powder | [3] |
| Boiling Point | 90°C @ 55 mbar | [2] |
| Purity (Typical) | ≥97% | [1][2] |
Spectroscopic Characterization
While detailed spectra are instrument- and condition-specific, comprehensive spectroscopic data for related compounds are available in public databases. The characterization of 2,3-dichloro-5-(trifluoromethyl)pyridine, a closely related isomer, is well-documented and includes ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and GC-MS data, which can be found on platforms like PubChem.[4] These techniques are essential for confirming the structure and purity of the title compound during synthesis and experimentation.
Synthesis Strategies
The most prevalent and economically viable strategy involves a multi-step process starting from a suitable picoline isomer. This process is outlined below.
Synthesis via Halogenation and Halogen Exchange
This industrial approach is characterized by its stepwise nature, allowing for controlled functionalization.
-
Side-Chain Chlorination: The process begins with the radical chlorination of the methyl group of a picoline derivative to form a trichloromethyl (-CCl₃) group.
-
Ring Chlorination: The pyridine ring is subsequently chlorinated. This step can be catalyzed, for instance, by antimony trichloride, to overcome the technical challenges of achieving high conversion and purity.[7]
-
Halogen Exchange (Fluorination): The final key step is the conversion of the trichloromethyl group to a trifluoromethyl (-CF₃) group. This is typically achieved via a halogen exchange reaction using hydrogen fluoride (HF).[5][7]
The diagram below illustrates this generalized synthetic logic.
Caption: Generalized industrial synthesis pathway for trifluoromethylpyridines.
Chemical Reactivity and Synthetic Utility
The synthetic value of 2,6-dichloro-3-fluoro-5-(trifluoromethyl)pyridine lies in the selective reactivity of its halogen substituents. The electron-deficient nature of the pyridine ring, amplified by the potent electron-withdrawing trifluoromethyl group, makes the carbon atoms attached to the chlorine atoms highly electrophilic and thus susceptible to two primary classes of reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The substitution of the chlorine atoms at the C2 and C6 positions is the most prominent reaction pathway for this molecule. These positions are activated towards nucleophilic attack by their proximity to the ring nitrogen and the trifluoromethyl group.
Causality of Reactivity: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The aromaticity is then restored by the expulsion of the chloride leaving group.[8] The C-F bond is significantly stronger and less prone to substitution under typical SₙAr conditions compared to the C-Cl bonds.
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution.
Typical Nucleophiles:
-
N-Nucleophiles: Primary and secondary amines, anilines, and heterocycles.
-
O-Nucleophiles: Alcohols (in the presence of a base to form alkoxides) and phenols.
-
S-Nucleophiles: Thiols (as thiolates).
Experimental Protocol: SₙAr with an Amine
This protocol is a representative example and must be adapted for specific substrates and scales. All work should be performed in a fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dichloro-3-fluoro-5-(trifluoromethyl)pyridine (1.0 eq.).
-
Solvent and Base: Add a suitable aprotic polar solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile. Add a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 eq.).
-
Nucleophile Addition: Add the desired amine (1.1-1.5 eq.) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-120°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bonds serve as excellent handles for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These methods are foundational in modern drug discovery for constructing complex molecular architectures.[9]
Key Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. This is highly valued for its tolerance of diverse functional groups.[10]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing an alternative to classical SₙAr amination that often proceeds under milder conditions.[9]
-
Stille Coupling: Reaction with organostannanes to form C-C bonds. This method is notable for proceeding under neutral conditions.[10]
The general catalytic cycle for a Suzuki-Miyaura coupling is depicted below.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example. Catalyst, ligand, base, and solvent choice are critical and substrate-dependent. All work should be performed using appropriate air-free techniques.
-
Reaction Setup: In a Schlenk flask or microwave vial, combine 2,6-dichloro-3-fluoro-5-(trifluoromethyl)pyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%) and, if necessary, an additional phosphine ligand.
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol. Degas the reaction mixture again by bubbling with argon or using freeze-pump-thaw cycles.
-
Reaction Conditions: Heat the mixture under an inert atmosphere to 80-110°C, or use microwave irradiation, until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic extracts, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via flash column chromatography.
Safety, Handling, and Storage
Proper handling of halogenated and trifluoromethylated pyridines is essential due to their potential toxicity and reactivity.
4.1. Hazard Summary
Based on safety data for structurally similar compounds, 2,6-dichloro-3-fluoro-5-(trifluoromethyl)pyridine should be handled as a hazardous substance.[11][12]
-
Health Hazards: Causes irritation to the skin, eyes, and respiratory tract.[11] May be harmful if swallowed or inhaled.[13]
-
Fire Hazards: During a fire, irritating and highly toxic gases may be generated, including hydrogen chloride (HCl), hydrogen fluoride (HF), nitrogen oxides, and carbon oxides.[12]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[12][13]
4.2. Recommended Handling Procedures
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood.[11][12] An eyewash station and safety shower should be readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
General Practices: Avoid contact with skin, eyes, and clothing.[14] Do not ingest or inhale. Wash hands thoroughly after handling.[11]
4.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][12]
-
Keep away from incompatible substances such as strong oxidizing agents.[12]
Conclusion
2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine is a highly valuable and versatile building block for chemical synthesis. Its densely functionalized pyridine core, featuring two reactive chlorine atoms, provides a platform for introducing molecular diversity through well-established synthetic methodologies like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. A thorough understanding of its reactivity, combined with stringent adherence to safety protocols, enables chemists to effectively utilize this compound in the development of novel agrochemicals, pharmaceuticals, and advanced materials.
References
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Chambers, R. D., et al. (1980). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloro-3-(Trifluoromethyl)pyridine, 97%. Retrieved from [Link]
- Li, M., et al. (2012). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. E-Journal of Chemistry.
- Google Patents. (2016). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
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Cohizon Life Sciences. (n.d.). 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 112234, 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
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Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]
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Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
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Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts. Retrieved from [Link]
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Mondal, S., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters. Retrieved from [Link]
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Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]
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Amii, H., & Uneyama, K. (2009). ChemInform Abstract: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ChemInform. Retrieved from [Link]
- Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
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Belton, T., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank. Retrieved from [Link]
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Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]
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Ranjbarkarimi, R., et al. (2019). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry. Retrieved from [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Angewandte Chemie International Edition. Retrieved from [Link]
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